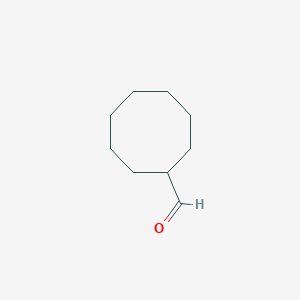

Cyclooctanecarbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

cyclooctanecarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c10-8-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGUWVNICWZJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217028 | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6688-11-5 | |

| Record name | Cyclooctanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6688-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006688115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclooctanecarbaldehyde and Its Analogues

Established Synthetic Routes

Hydroformylation Processes

Hydroformylation, also known as the oxo process, stands as a cornerstone of industrial organic synthesis, allowing for the direct conversion of alkenes into aldehydes. This atom-economical reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, typically utilizing a transition metal catalyst.

The hydroformylation of cyclooctene (B146475) to yield cyclooctanecarbaldehyde is significantly influenced by the choice of ligands coordinated to the metal center. These ligands play a crucial role in modulating the catalyst's activity, selectivity, and stability. For the hydroformylation of cyclooctene, phosphite (B83602) ligands, such as tris(2,4-di-tert-butylphenyl)phosphite, have been extensively studied. wikipedia.orgjk-sci.com The steric and electronic properties of the ligand dictate the coordination environment around the metal, which in turn affects the rate-limiting step of the catalytic cycle. Kinetic investigations have revealed that the coordination of cyclooctene to the metal center is often the rate-determining step in these reactions. wikipedia.orgjk-sci.com The use of bulky ligands can enhance catalyst stability and influence the regioselectivity of the hydroformylation of unsymmetrical alkenes, although this is not a factor for a symmetrical alkene like cyclooctene.

Rhodium-based catalysts are paramount in modern hydroformylation processes due to their high activity and selectivity under mild reaction conditions. wikipedia.org While early hydroformylation catalysts were based on cobalt, rhodium complexes proved to be significantly more active. wikipedia.org For the hydroformylation of cyclooctene, rhodium complexes modified with phosphine (B1218219) or phosphite ligands are commonly employed. wikipedia.orgjk-sci.comwikipedia.org The active catalytic species is typically a rhodium-hydrido-carbonyl complex, which is formed in situ from a rhodium precursor. The choice of precursor and ligand concentration is critical to prevent the formation of inactive rhodium clusters. wikipedia.org The general mechanism, widely accepted since the work of Heck and Breslow, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion to form an alkyl-rhodium intermediate, coordination of carbon monoxide, and subsequent reductive elimination to yield the aldehyde product and regenerate the catalyst. wikipedia.org

The hydroformylation of cyclooctene can be carried out in either batch or continuous reactor systems, each with its own set of advantages and disadvantages. Batch processes are often used in laboratory-scale synthesis and for the production of smaller quantities of specialty chemicals. They offer flexibility in terms of reaction conditions and catalyst screening. wikipedia.orgcommonorganicchemistry.com

Continuous processes, on the other hand, are favored for large-scale industrial production due to their potential for higher throughput, better heat and mass transfer, and more consistent product quality. wikipedia.orgwikipedia.org A key challenge in continuous homogeneous catalysis is the separation and recycling of the catalyst from the product stream. wikipedia.org To address this, techniques such as organic solvent nanofiltration have been developed to retain the catalyst in the reactor system. wikipedia.org Continuous-flow systems, particularly those utilizing supercritical fluids or ionic liquids, have also been explored to facilitate catalyst recycling and improve process efficiency. pkusz.edu.cn

The efficiency and selectivity of the hydroformylation of cyclooctene are highly dependent on the optimization of various process parameters. These include temperature, pressure of synthesis gas (a mixture of carbon monoxide and hydrogen), substrate concentration, and catalyst concentration.

Kinetic studies on the rhodium-catalyzed hydroformylation of cyclooctene have provided valuable insights into the influence of these parameters. For instance, the reaction rate generally increases with temperature, although excessively high temperatures can lead to catalyst degradation or undesirable side reactions. wikipedia.org The partial pressures of carbon monoxide and hydrogen also play a crucial role; for example, the reaction rate often shows a first-order dependence on the concentrations of the alkene, carbon monoxide, and hydrogen. wikipedia.org The activation energy for the hydroformylation of cyclooctene has been determined to be comparable to that of other phosphorus-modified catalyst systems. wikipedia.org

The following interactive table summarizes key parameters from a kinetic study of cyclooctene hydroformylation:

| Entry | Temperature (°C) | Initial Cyclooctene Concentration (M) | CO Pressure (bar) | H₂ Pressure (bar) | Rhodium Concentration (x10⁻⁴ M) | Turnover Frequency @ 1st min (h⁻¹) |

| 1 | 60 | 2.76 | 20.0 | 22.5 | 2.70 | 1133 |

| 2 | 65 | 2.55 | 22.5 | 22.5 | 2.25 | 1413 |

| 3 | 65 | 2.52 | 17.5 | 22.5 | 2.25 | 1227 |

| 10 | 70 | 2.83 | 20.0 | 22.5 | 2.70 | 1600 |

| 14 | 70 | 2.52 | 15.0 | 22.5 | 2.70 | 1733 |

| 16 | 70 | 2.83 | 21.3 | 21.3 | 1.80 | 1800 |

Data sourced from a kinetic study on cyclooctene hydroformylation. commonorganicchemistry.com

Oxidation Reactions

An alternative synthetic route to this compound involves the oxidation of a suitable precursor, most commonly the corresponding primary alcohol, cyclooctanemethanol (B1293532). This approach is widely used in organic synthesis for the preparation of aldehydes and ketones from alcohols. The choice of oxidant is critical to ensure high selectivity for the aldehyde without over-oxidation to the carboxylic acid.

Several mild and selective oxidation methods are available for this transformation. The Swern oxidation, for example, utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base such as triethylamine. wikipedia.orgorganic-chemistry.orgtcichemicals.comalfa-chemistry.comadichemistry.com This method is known for its mild reaction conditions and broad functional group tolerance. wikipedia.orgorganic-chemistry.org

Another prominent method is the Dess-Martin oxidation, which employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent. jk-sci.comwikipedia.orgcommonorganicchemistry.comchemistrysteps.com The DMP oxidation is appreciated for its neutral pH, rapid reaction times, and high yields. jk-sci.comwikipedia.org It is particularly useful for the oxidation of sensitive and multifunctional alcohols. wikipedia.org

The following table provides a comparison of these two common oxidation methods for the synthesis of aldehydes from primary alcohols:

| Oxidation Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C to -60 °C) | Mild conditions, wide functional group tolerance, avoids toxic metals | Production of malodorous dimethyl sulfide, requires careful temperature control |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild, rapid, high yields, high chemoselectivity, easy workup | Cost of reagent, potentially explosive nature of DMP |

Wittig Olefination Strategies

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org In this reaction, this compound would react with a phosphorus ylide (a Wittig reagent) to form a cyclooctyl-substituted alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically lead to (Z)-alkenes. organic-chemistry.org This reaction provides a reliable method for converting the formyl group of this compound into a variety of substituted vinyl groups.

Novel Synthetic Approaches and Catalytic Systems

While traditional methods are effective, the development of novel synthetic routes and catalytic systems for the synthesis of aldehydes continues to be an active area of research. Modern approaches often focus on improving efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, catalytic methods involving transition metals are of particular interest. For instance, rhodium-catalyzed hydroformylation of cyclooctene could theoretically provide a direct route to this compound, although controlling regioselectivity can be a challenge. Furthermore, catalytic decarbonylative reactions of cyclobutanone (B123998) derivatives with olefins have emerged as a novel strategy for the synthesis of cyclopentane (B165970) rings, showcasing the potential for innovative catalytic approaches in constructing cyclic systems. nih.gov Research into new catalytic systems, potentially utilizing earth-abundant metals or employing novel activation strategies, could lead to more efficient and environmentally benign syntheses of this compound in the future.

Reactivity and Organic Transformations of Cyclooctanecarbaldehyde

Reactions at the Carbonyl Group

The carbonyl group is the primary site of reactivity in cyclooctanecarbaldehyde. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles. ck12.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction class for aldehydes. fiveable.me The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.orgfiveable.me

Key examples of nucleophilic addition reactions involving this compound include:

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a new carbon-carbon bond. Reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. byjus.com

Reduction: The carbonyl group can be reduced to a primary alcohol (cyclooctylmethanol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com These reagents deliver a hydride ion (H⁻) as the nucleophile.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. The cyanide anion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. fiveable.mebyjus.com

| Reaction Type | Nucleophile/Reagent | Product |

|---|---|---|

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-(Cyclooctyl)ethanol |

| Reduction | Sodium borohydride (NaBH₄) | Cyclooctylmethanol |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) / KCN | 2-Cyclooctyl-2-hydroxyacetonitrile |

Aldol (B89426) Condensation Reactions

Aldol condensations are crucial carbon-carbon bond-forming reactions in organic synthesis. wikipedia.org They involve the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org

This compound, lacking α-hydrogens on the aldehyde group itself, cannot form an enolate and act as the nucleophilic partner in an aldol reaction. However, it is an excellent electrophile for a crossed aldol condensation with another carbonyl compound that can be enolized, such as a ketone. d-nb.inforesearchgate.net To favor the crossed product and minimize self-condensation of the ketone partner, the reaction is often performed by slowly adding the aldehyde to a mixture of the ketone and a base. d-nb.info

| Enolizable Partner (Ketone) | Base Catalyst | Final Condensation Product (after dehydration) |

|---|---|---|

| Acetone | Sodium hydroxide (B78521) (NaOH) | 4-Cyclooctylbut-3-en-2-one |

| Cyclopentanone | Potassium hydroxide (KOH) | 2-(Cyclooctylmethylene)cyclopentan-1-one |

| Acetophenone | Sodium hydroxide (NaOH) | 3-Cyclooctyl-1-phenylprop-2-en-1-one |

Imination and Amine-Derived Reactions

Aldehydes react with primary amines to form imines (also known as Schiff bases), which feature a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orglumenlearning.com The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic. lumenlearning.com

A subsequent and highly useful transformation is reductive amination , where the intermediate imine is reduced in situ to form a secondary amine. masterorganicchemistry.comwikipedia.org This one-pot procedure is an efficient method for synthesizing substituted amines. organicreactions.orglibretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde but will readily reduce the intermediate iminium ion. masterorganicchemistry.comcommonorganicchemistry.com

| Amine Reactant | Reaction | Reducing Agent | Final Product |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Imine Formation | - | N-(Cyclooctylmethylene)methanamine |

| Aniline (C₆H₅NH₂) | Imine Formation | - | N-(Cyclooctylmethylene)aniline |

| Methylamine (CH₃NH₂) | Reductive Amination | NaBH₃CN | (Cyclooctylmethyl)(methyl)amine |

| Aniline (C₆H₅NH₂) | Reductive Amination | NaBH(OAc)₃ | N-(Cyclooctylmethyl)aniline |

Reactions of the Cyclooctane (B165968) Ring

While the carbonyl group is the most reactive site, the cyclooctane ring itself can undergo transformations, often initiated by reactions of the aldehyde group to install functionalities that facilitate skeletal rearrangements or functionalization.

Ring Expansion and Contraction Methodologies

This compound can serve as a precursor for methodologies that alter the size of the eight-membered ring.

Ring Expansion: A notable one-carbon ring expansion method is the Tiffeneau-Demjanov rearrangement, which converts a 1-aminomethyl-cycloalkanol into a ring-enlarged ketone upon treatment with nitrous acid. wikipedia.orgwikipedia.org This reaction is applicable to rings up to cyclooctane. wikipedia.orgdbpedia.orgslideshare.net this compound is a viable starting material for this sequence. It can be converted to the required 1-(aminomethyl)cyclooctanol precursor through nucleophilic addition of a nitromethane (B149229) anion (Henry reaction) followed by reduction of both the nitro and alcohol groups. The subsequent reaction with nitrous acid generates a diazonium ion, which prompts a rearrangement and ring expansion to yield cyclononanone.

Ring Contraction: Ring contraction reactions often proceed through intermediates like α-diazoketones (Wolff rearrangement) or α-haloketones (Favorskii rearrangement). wikipedia.org this compound can be a precursor to the requisite cyclooctanone (B32682) derivatives. For instance, reduction of the aldehyde to cyclooctylmethanol, followed by oxidation, yields cyclooctanone. Conversion of cyclooctanone to an α-diazoketone and subsequent Wolff rearrangement would lead to a ring-contracted cycloheptane (B1346806) derivative. wikipedia.orgntu.ac.uk

Catalytic Applications in Organic Synthesis Featuring Cyclooctanecarbaldehyde

Cyclooctanecarbaldehyde as a Precursor in Catalyst Development

The primary role of this compound in catalyst development is as a starting material for the synthesis of complex organic molecules known as ligands, which are then used to form metal-based catalysts. The most common and straightforward method is its conversion into Schiff base ligands. Schiff bases, characterized by an imine or azomethine group (-C=N-), are formed through the condensation reaction of an aldehyde or ketone with a primary amine.

The synthesis process typically involves reacting this compound with a selected primary amine under mild reflux conditions, often in an alcohol-based solvent like ethanol (B145695). This reaction is highly efficient and modular, allowing for the creation of a diverse library of ligands by simply varying the amine component. The resulting Schiff base ligand incorporates the cyclooctyl moiety, which can sterically influence the catalytic center, and the imine nitrogen, which acts as a coordination site for a metal ion. Often, the amine precursor contains additional donor atoms (such as oxygen or another nitrogen), enabling the final Schiff base to act as a multidentate chelating agent that can form highly stable complexes with transition metals.

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on precisely designed metal-ligand complexes. Catalysts derived from this compound are well-suited for this domain, offering tunable properties based on the ligand architecture.

Schiff base ligands derived from this compound are excellent candidates for coordination chemistry due to their ability to form stable complexes with a wide range of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II). The imine nitrogen atom of the Schiff base serves as a primary coordination site. If the amine used in the synthesis contains other donor groups (e.g., a hydroxyl group from an aminoalcohol), the resulting ligand can bind to the metal center at multiple points, a phenomenon known as chelation. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex.

The cyclooctyl group from the original aldehyde plays a crucial role in defining the steric environment around the metal center. This bulky, flexible aliphatic ring can influence the substrate's approach to the catalytic site, thereby controlling the selectivity of the reaction. By modifying the amine component, the electronic properties of the metal center can be fine-tuned, further impacting catalytic activity.

Table 1: Hypothetical Metal-Ligand Complexes Derived from this compound This table illustrates potential complexes formed from a Schiff base ligand (L), synthesized from this compound and 2-aminoethanol, with various transition metal salts.

| Metal Salt Precursor | Ligand (L) | Resulting Complex Formula | Potential Geometry |

|---|---|---|---|

| CoCl₂·6H₂O | Cyclooctylmethylene-2-hydroxyethanimine | [Co(L)₂] | Tetrahedral/Square Planar |

| Ni(OAc)₂·4H₂O | Cyclooctylmethylene-2-hydroxyethanimine | [Ni(L)₂] | Square Planar |

| Cu(OAc)₂·H₂O | Cyclooctylmethylene-2-hydroxyethanimine | [Cu(L)₂] | Distorted Square Planar |

While specific mechanistic studies on catalysts derived directly from this compound are not detailed in available literature, the catalytic cycles of related Schiff base metal complexes are well-understood and provide a strong model. For instance, in oxidation reactions, a common application for such catalysts, the mechanism generally involves the activation of an oxidant (like molecular oxygen or hydrogen peroxide) by the metal center.

A plausible catalytic cycle for an oxidation reaction catalyzed by a Co(II)-Schiff base complex derived from this compound would proceed as follows:

Oxidant Coordination: The Co(II) complex binds with the oxidant (e.g., O₂).

Intermediate Formation: This interaction forms a reactive intermediate, potentially a metal-peroxo or metal-oxo species. This step may involve a change in the oxidation state of the cobalt ion.

Substrate Oxidation: The activated oxygen is transferred from the metal complex to the substrate (e.g., an alkene or an alcohol), resulting in the oxidized product.

Catalyst Regeneration: The catalyst is regenerated to its initial Co(II) state, releasing the product and completing the cycle, ready to engage with another molecule of the oxidant.

The steric bulk of the cyclooctyl group would play a critical role in this cycle by influencing substrate selectivity and preventing the formation of inactive catalyst dimers.

Immobilization of Catalysts and Heterogeneous Catalysis

A significant advantage of using precursor-derived catalysts is the ability to immobilize them onto solid supports, transforming them into heterogeneous catalysts. This facilitates easy separation from the reaction mixture, enhances catalyst stability, and allows for recycling, which is crucial for industrial applications.

Homogeneous catalysts based on this compound derivatives can be heterogenized by anchoring them to a polymer backbone. A common strategy involves synthesizing a Schiff base ligand from this compound and an amine that also contains a polymerizable functional group (e.g., a vinyl group). This functionalized ligand can then be co-polymerized with other monomers (like styrene) to embed the catalytic site directly into the polymer chain.

Alternatively, a pre-formed polymer containing reactive sites (such as chloromethyl groups on a polystyrene resin) can be chemically modified with a suitable amine, followed by a condensation reaction with this compound to form the Schiff base ligand on the polymer surface. Subsequent treatment with a metal salt yields the immobilized catalyst. These polymer-supported catalysts have demonstrated high activity and can be reused multiple times with minimal loss of efficiency.

Table 2: Representative Performance of Polymer-Supported Schiff Base-Cobalt Catalysts in the Hydrogenation of Cyclooctene (B146475) Data extrapolated from studies on similar polymer-supported systems.

| Catalyst System | Reaction Time (h) | Temperature (°C) | H₂ Pressure (bar) | Yield of Cyclooctane (B165968) (%) |

|---|---|---|---|---|

| Polystyrene-Schiff Base-Co(II) (Fresh) | 3 | 100 | 30 | 80 |

| Polystyrene-Schiff Base-Co(II) (1st Reuse) | 3 | 100 | 30 | 78 |

Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined cage-like structure, making them excellent supports for catalysts. Metal complexes derived from this compound can be encapsulated within the nanocavities of zeolites using the "ship-in-a-bottle" synthesis method.

In this approach, the individual components—this compound and a suitable primary amine—are small enough to diffuse through the pores into the zeolite's internal cages. A metal salt is then introduced, which also diffuses inside. The condensation reaction to form the Schiff base and subsequent complexation with the metal ion occur in situ, trapping the larger, fully formed metal complex inside the zeolite cavity. The encapsulated complex is physically prevented from leaching out, creating a highly stable and reusable heterogeneous catalyst. The confinement within the zeolite pores can also impose shape selectivity on the catalytic reaction, favoring substrates that can access the active sites within the cavities.

Table 3: Comparison of Catalytic Activity in Aerobic Oxidation for Free vs. Zeolite-Encapsulated Metallosalen-type Complexes Data based on general findings for metallosalen complexes, which are a type of Schiff base complex.

| Catalyst | Reaction | Substrate | Product | Activity of Free Complex | Activity of Encapsulated Complex |

|---|---|---|---|---|---|

| Co(salen) | Aerobic Oxidation | Cyclooctane | Cyclooctanol/Cyclooctanone (B32682) | High | Moderate |

| Cu(salen) | Aerobic Oxidation | Cyclooctane | Cyclooctanol/Cyclooctanone | Moderate | Low |

Advanced Analytical and Computational Studies on Cyclooctanecarbaldehyde

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of Cyclooctanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a singlet in the downfield region, typically between δ 9-10 ppm. rsc.org The protons on the carbon adjacent to the carbonyl group (α-protons) are deshielded and resonate at a lower field compared to other alkyl protons. rsc.org The remaining protons of the cyclooctane (B165968) ring produce a complex multiplet in the upfield region, generally between δ 1.0-2.5 ppm.

The ¹³C NMR spectrum shows a distinct resonance for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. rsc.org The carbon atom of the cyclooctane ring bonded to the formyl group appears in the δ 40-55 ppm region. The other seven carbon atoms of the cyclooctane ring typically show overlapping signals in the δ 20-30 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.5 - 9.8 | - |

| Aldehydic C | - | 200 - 205 |

| α-CH | 2.2 - 2.5 | 50 - 55 |

| Cyclooctane CH₂ | 1.4 - 1.9 | 25 - 30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

Common fragmentation patterns for aldehydes include α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the cyclooctane ring. rsc.org This results in the formation of a stable acylium ion (R-C=O⁺). Another characteristic fragmentation is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available, leading to the formation of an enol radical cation and a neutral alkene. rsc.org For this compound, fragmentation of the cyclooctane ring itself can also lead to a series of characteristic ions.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 139 | [C₉H₁₅O]⁺ | Loss of H radical |

| 111 | [C₈H₁₅]⁺ | Loss of CHO radical |

| 83 | [C₆H₁₁]⁺ | Ring fragmentation |

| 55 | [C₄H₇]⁺ | Ring fragmentation |

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for its quantification in various matrices.

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. beilstein-journals.orggcms.cz The choice of the GC column's stationary phase is critical for achieving good separation from impurities. Nonpolar or mid-polar columns are typically used.

HPLC analysis of aldehydes often requires derivatization to improve their detection by UV or fluorescence detectors, as the aldehyde functional group itself has a weak chromophore. waters.comauroraprosci.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable, colored hydrazone that can be readily detected. waters.comauroraprosci.com Reversed-phase HPLC with a C18 column is a common setup for the separation of these derivatives. auroraprosci.com

Computational Chemistry and Theoretical Studies

Computational methods provide valuable insights into the properties and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to predict its geometric and electronic properties, as well as to explore the mechanisms of reactions in which it participates.

DFT can be used to calculate molecular properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of the molecule. Furthermore, DFT calculations can elucidate the transition states and reaction pathways of various chemical transformations involving the aldehyde group or the cyclooctane ring, providing a deeper understanding of its reactivity. rsc.orgcoe.edu

Table 3: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

Note: These are illustrative values and the actual values would depend on the level of theory and basis set used in the DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are particularly useful for studying the conformational flexibility of the eight-membered cyclooctane ring.

The cyclooctane ring is known to exist in several low-energy conformations, such as the boat-chair, crown, and boat-boat forms. researchgate.net MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers for interconversion between them. rsc.orgnih.gov These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding how its shape influences its reactivity and interactions with other molecules.

Kinetic Monte Carlo Simulations

Kinetic Monte Carlo (KMC) simulations serve as a powerful computational tool to model the time evolution of chemical systems where events occur with known probabilities. mdpi.com This method is particularly adept at simulating complex surface reactions in heterogeneous catalysis by tracking individual molecular events like adsorption, desorption, diffusion, and reaction over time. mdpi.com

While specific KMC studies focused exclusively on this compound synthesis are not extensively documented in the literature, the methodology can be applied to understand its formation via the hydroformylation of cyclooctene (B146475). A hypothetical KMC simulation for this process would involve defining all possible elementary steps on a catalyst surface (e.g., a rhodium nanoparticle) and their associated reaction rates. These rates, often derived from quantum chemical calculations or experimental data, would govern the probability of each event occurring.

The simulation would proceed by randomly selecting events based on their probabilities, advancing the system time accordingly, and updating the state of the catalyst surface. chemrxiv.org This approach provides a microscopic view of the reaction, capturing spatial correlations and fluctuations that are often missed by mean-field approximations. chemrxiv.org Insights gained from such simulations could include identifying rate-limiting steps, predicting catalyst surface coverage under reaction conditions, and understanding deactivation mechanisms.

Table 1: Conceptual Parameters for a KMC Simulation of Cyclooctene Hydroformylation

| Parameter | Description | Hypothetical Value (Arbitrary Units) |

| k_ads(COE) | Rate constant for cyclooctene adsorption | 1.5 x 10^5 s⁻¹ |

| k_ads(H2) | Rate constant for H₂ adsorption/dissociation | 2.0 x 10^6 s⁻¹ |

| k_ads(CO) | Rate constant for CO adsorption | 3.5 x 10^7 s⁻¹ |

| k_des(COE) | Rate constant for cyclooctene desorption | 8.0 x 10^3 s⁻¹ |

| k_diff(COE) | Rate constant for cyclooctene surface diffusion | 1.2 x 10^8 s⁻¹ |

| k_rxn(hydride) | Rate constant for hydride insertion | 5.0 x 10^4 s⁻¹ |

| k_rxn(CO_ins) | Rate constant for CO insertion | 2.2 x 10^5 s⁻¹ |

| k_rxn(H_add) | Rate constant for final hydrogen addition | 7.5 x 10^6 s⁻¹ |

Note: The values in this table are illustrative and intended to represent the types of inputs required for a KMC simulation.

Quantum Chemical Calculations for Catalyst Design

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for the rational design of catalysts at a molecular level. rsc.orgnih.gov These methods allow for the detailed investigation of reaction mechanisms, the determination of transition state geometries and energies, and the prediction of how a catalyst's structure influences its activity and selectivity. rsc.orgnih.gov

In the context of producing this compound via hydroformylation, DFT can be employed to design and screen potential homogeneous catalysts, such as rhodium complexes with various phosphine (B1218219) or phosphite (B83602) ligands. mtak.hu Computational chemists can model the entire catalytic cycle, including key steps like olefin coordination, hydride migration, CO insertion, and reductive elimination. mtak.hu By calculating the Gibbs free energy profile for different ligand architectures, researchers can predict which catalyst will have the lowest activation barriers for the rate-determining steps and the most favorable selectivity towards the desired aldehyde product. chemrxiv.org

Table 2: Hypothetical DFT Results for Different Ligands on Rh-Catalyzed Cyclooctene Hydroformylation

| Ligand | Steric Parameter (e.g., Cone Angle) | Electronic Parameter (e.g., Tolman Parameter) | Calculated ΔG‡ (kcal/mol) for Rate-Limiting Step | Predicted Turnover Frequency (Relative) |

| Ligand A (Small, Electron-Donating) | 132° | 2050 cm⁻¹ | 22.5 | 1.0 |

| Ligand B (Bulky, Electron-Donating) | 160° | 2052 cm⁻¹ | 20.1 | 5.2 |

| Ligand C (Small, Electron-Withdrawing) | 135° | 2085 cm⁻¹ | 24.8 | 0.3 |

| Ligand D (Bulky, Electron-Withdrawing) | 165° | 2088 cm⁻¹ | 21.7 | 2.1 |

Note: This table presents illustrative data to demonstrate how DFT calculations can be used to screen potential catalysts.

Kinetic and Mechanistic Investigations

Time-Resolved Studies of Reaction Pathways

Understanding the kinetics of a reaction is fundamental to elucidating its mechanism and optimizing process conditions. For the synthesis of this compound, kinetic studies have been performed on the rhodium-catalyzed hydroformylation of cyclooctene. researchgate.netrsc.org These investigations involve systematically varying parameters such as temperature, reactant concentrations (cyclooctene, H₂, CO), and catalyst concentration, while monitoring the reaction rate.

Table 3: Summary of Kinetic Findings for Rh-Catalyzed Cyclooctene Hydroformylation

| Parameter | Finding / Observation | Source |

| Catalyst System | Rhodium precursor with tris(2,4-di-tert-butylphenyl)phosphite ligand | rsc.org |

| Rate-Limiting Step | Coordination of cyclooctene to the rhodium center | researchgate.netrsc.org |

| Reaction Order | First-order dependence on alkene and catalyst concentrations | researchgate.net |

| Activation Energy | Calculated as 62 kJ mol⁻¹ for a similar system | researchgate.net |

| Model Validation | Kinetic model predictions showed good agreement with semi-batch and continuous reactor data | rsc.org |

Isotopic Labeling for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. In the study of hydroformylation, deuterium (B1214612) (D) is often substituted for hydrogen (H) in a technique known as deuterioformylation. While specific isotopic labeling studies on this compound formation are not widely detailed, deuterioformylation has been used to elucidate mechanistic details in related hydroformylation reactions. researchgate.net

By replacing H₂ with D₂ in the syngas feed, researchers can analyze the position of deuterium atoms in the resulting this compound, as well as in any unreacted cyclooctene. The distribution of deuterium provides insight into the reversibility of certain elementary steps. For instance, if the rhodium-hydride (or deuteride) addition to the cyclooctene double bond is reversible, deuterium atoms could be found on the cyclooctene ring of the unreacted starting material—a phenomenon known as H/D scrambling. The specific location of the deuterium on the aldehyde product (on the carbonyl carbon versus the adjacent carbon) can confirm the mechanism of the migratory insertion and reductive elimination steps.

Table 4: Mechanistic Inferences from a Hypothetical Deuterioformylation of Cyclooctene

| Observation | Mechanistic Implication |

| Deuterium is found only in the product, cyclooctane-d₂-carbaldehyde. No D in recovered cyclooctene. | The initial hydride (deuteride) addition to the alkene is irreversible under the reaction conditions. |

| Deuterium is found in both the product aldehyde and the recovered cyclooctene. | The initial hydride (deuteride) addition is reversible, indicating H/D scrambling is occurring. |

| The product is exclusively 1-(formyl-d₁)-cyclooctane-1-d₁. | Confirms the expected pathway of D addition across the double bond followed by CO insertion and a final D addition. |

| A mixture of aldehyde isotopomers is formed. | Suggests the presence of competing pathways or subsequent isomerization reactions. |

Applications of Cyclooctanecarbaldehyde in Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

The aldehyde functionality of cyclooctanecarbaldehyde allows it to act as a monomer in various polymerization reactions, particularly in condensation polymerizations. The structure of the resulting polymer is significantly influenced by the cyclooctyl group, which can affect properties such as thermal stability, solubility, and mechanical behavior.

Polyvinyl acetal (B89532) resins are produced through the acid-catalyzed reaction of polyvinyl alcohol (PVA) with aldehydes. researchgate.net This reaction introduces acetal groups onto the polymer backbone, modifying the properties of the original PVA. While commercially significant polyvinyl acetals like polyvinyl butyral (PVB) and polyvinyl formal (PVF) are made from short-chain aliphatic aldehydes, the use of larger, cyclic aldehydes like this compound offers a pathway to novel resins with tailored characteristics. researchgate.net

The general synthesis involves the acetalization of PVA's hydroxyl groups, creating 1,3-dioxane (B1201747) rings along the polymer chain. researchgate.net The reaction can be conducted in aqueous or solvent-based systems. google.comcdp-innovation.com The properties of the final resin—such as glass transition temperature (Tg), solubility, and toughness—are dependent on the structure of the aldehyde used and the degree of acetalization. researchgate.net

Incorporating this compound would result in a polyvinyl acetal with pendant cyclooctyl groups. The bulky and hydrophobic nature of the eight-membered ring is expected to influence the polymer's properties significantly.

Table 1: Predicted Property Comparison of Polyvinyl Acetal Resins

| Property | Polyvinyl Butyral (PVB) (from Butyraldehyde) | Hypothetical Polyvinyl Cyclooctyl Acetal (from this compound) |

| Glass Transition Temp. (Tg) | Typically 60-75 °C | Expected to be higher due to restricted chain mobility from the bulky cyclooctyl group. |

| Solubility | Soluble in alcohols, esters, and ketones. | Expected to have increased solubility in nonpolar organic solvents and reduced water sensitivity. |

| Mechanical Properties | Excellent flexibility, toughness, and adhesion. | Potentially increased rigidity and hardness, with possible alterations in flexibility and impact resistance. |

| Thermal Stability | Good thermal stability for its applications. | May exhibit enhanced thermal stability due to the stable aliphatic ring structure. |

This table presents hypothetical properties for Polyvinyl Cyclooctyl Acetal based on established structure-property relationships in polymer science.

The term "advanced polymeric materials" refers to polymers designed for high-performance applications, often possessing unique thermal, mechanical, electronic, or biological properties. nih.govsigmaaldrich.com The integration of the this compound moiety into polymer structures can be a strategy to develop such materials.

The cyclooctane (B165968) ring can act as a building block in the synthesis of polymers like polyesters, polyamides, and polyimides, where bifunctional derivatives of this compound would be required. For instance, the aldehyde could be a starting point for creating diol, diacid, or diamine monomers. The presence of the large aliphatic ring within the polymer backbone would disrupt regular chain packing, potentially leading to amorphous materials with lower crystallinity, enhanced solubility, and modified mechanical properties like increased toughness. nih.gov

Furthermore, polymers containing the cyclooctane unit may find use in applications such as:

High-Temperature Plastics: The stable cycloaliphatic structure could enhance the thermal degradation temperature of the polymer.

Optical Materials: Altered chain packing and density could lead to polymers with specific refractive indices or optical clarity.

Membranes: The introduction of bulky groups can modify the free volume within a polymer matrix, affecting its permeability for gas separation applications.

Self-Healing Polymers: The cyclooctane ring could be part of a larger, strained monomer system designed for ring-opening metathesis polymerization (ROMP), a process sometimes used to create self-healing materials. bournemouth.ac.uknih.gov

Precursor for Functional Materials

Beyond its direct use as a monomer, this compound serves as a valuable intermediate for synthesizing more complex molecules that are themselves building blocks for functional materials.

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily transformable into a wide array of other functionalities. nih.gov This reactivity allows this compound to be a precursor to various specialty chemicals for materials synthesis.

Table 2: Potential Derivatives of this compound and Their Applications

| Derivative | Synthetic Transformation | Potential Application in Materials Science |

| Cyclooctylmethanol | Reduction of the aldehyde | Monomer for polyesters and polyurethanes; plasticizer. |

| Cyclooctanecarboxylic acid | Oxidation of the aldehyde | Monomer for polyesters, polyamides, and metal-organic frameworks (MOFs). |

| Cyclooctylmethylamine | Reductive amination | Curing agent for epoxy resins; monomer for polyamides and polyimines. |

| Cyclooctylidine derivatives | Condensation with active methylene (B1212753) compounds (e.g., malonates) | Precursors for functional polymers with specific optical or electronic properties. |

| Oximes and Hydrazones | Reaction with hydroxylamine (B1172632) or hydrazine | Ligands for metal complexes; building blocks for dynamic covalent networks. |

These transformations enable the creation of a library of cyclooctane-containing monomers and additives. For example, cyclooctanecarboxylic acid could be used to synthesize biodegradable polyesters with enhanced hydrophobicity and tailored degradation rates. nih.gov Cyclooctylmethanol could be incorporated into polyurethane foams to modify their mechanical and thermal insulation properties.

Cyclophanes are molecules characterized by one or more aromatic rings bridged by aliphatic chains. wikipedia.org They are of significant interest in supramolecular and materials chemistry due to their unique strained structures, electronic properties, and ability to act as hosts in host-guest chemistry. nih.govrsc.org The synthesis of cyclophanes often involves the coupling of bifunctional precursors. nih.gov

While not a direct precursor, this compound could be a starting material for synthesizing a bifunctional component needed for cyclophane construction. A hypothetical pathway could involve:

Functionalization of an aromatic compound (e.g., p-xylene) with two this compound units.

Conversion of the aldehyde groups into other reactive functionalities suitable for macrocyclization, such as aldehydes for a McMurry coupling, thiols for disulfide bridge formation, or terminal alkynes for a Glaser coupling. nih.govgoogle.com

Intramolecular or intermolecular cyclization to form the cyclophane architecture.

The incorporation of the large eight-carbon bridge derived from this compound would result in a highly flexible, large-cavity cyclophane. Such molecules could have applications in molecular recognition, catalysis, and the construction of porous organic materials. nih.gov

Emerging Research Directions and Future Perspectives

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic pathways for aldehydes, with a focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govinnoget.com For a compound like cyclooctanecarbaldehyde, traditionally synthesized via oxidation of cyclooctanemethanol (B1293532), future green approaches are likely to center on the use of environmentally benign oxidants and catalytic systems.

Researchers are exploring methods that replace conventional stoichiometric oxidants with cleaner alternatives like molecular oxygen (O₂) or nitrous oxide (N₂O), paired with innovative catalysts such as polyoxometalates (POMs). innoget.com Another promising avenue is electrosynthesis, which uses electricity to drive chemical transformations. A tandem electrochemical-chemical catalysis strategy, for instance, can decouple oxidant generation from the actual alcohol oxidation, allowing for high reaction rates and selectivity at industrially relevant current densities. rsc.org Such a system could be adapted for the oxidation of cyclooctanemethanol, significantly reducing waste by recycling the electrolyte in a closed-loop system. rsc.org

Mechanochemistry, which utilizes mechanical force to drive reactions, offers a solvent-free alternative for certain transformations, further enhancing the sustainability profile. mdpi.com The development of these methods aligns with the core goals of green chemistry: designing processes that are safer, generate less waste, and utilize renewable resources and energy. nih.govsciencedaily.com

Table 1: Comparison of Traditional vs. Green Approaches for Aldehyde Synthesis

| Feature | Traditional Oxidation Methods | Emerging Green Chemistry Approaches |

|---|---|---|

| Oxidizing Agent | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Catalytic systems with O₂, N₂O, or electrochemistry innoget.comrsc.org |

| Solvents | Often chlorinated or other volatile organic compounds (VOCs) | Greener solvents, solvent-free conditions (mechanochemistry) mdpi.comsciencedaily.com |

| Byproducts | Toxic metal waste, significant hazardous waste | Water, nitric acid (which can be repurposed), minimal waste nih.gov |

| Energy Efficiency | Often require high temperatures and energy input | Milder reaction conditions, use of alternative energy (light, electricity) rsc.orgosaka-u.ac.jp |

| Selectivity | Can lead to over-oxidation to carboxylic acids | High selectivity achievable with tailored catalysts and enzymes uva.nl |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

By integrating AI, chemists can:

Accelerate Route Design: Rapidly generate and evaluate multiple synthetic strategies, significantly reducing the time spent on literature searches and initial experimentation. pharmafeatures.com

Enhance Novelty: Discover non-intuitive pathways that leverage new catalysts or reaction conditions, moving beyond established chemistry. cas.org

Optimize for Sustainability: Incorporate green chemistry metrics into the planning phase to prioritize routes that use less hazardous materials and generate minimal waste.

The future of chemical discovery lies in a synergistic partnership between human expertise and AI, where computational tools handle the complex task of navigating vast chemical spaces, freeing chemists to focus on creative problem-solving and experimental validation. acs.org

Exploration of Bio-Inspired Catalysis and Biocatalysis

Nature offers a masterclass in selective and efficient synthesis, and chemists are increasingly turning to bio-inspired and biocatalytic methods to produce valuable chemicals. rsc.org Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional precision under mild, aqueous conditions. nih.govnih.gov This approach is a cornerstone of green chemistry and holds significant potential for the synthesis of this compound.

Several classes of enzymes are capable of producing aldehydes:

Alcohol Oxidases (AOx) and Alcohol Dehydrogenases (ADH): These enzymes catalyze the oxidation of primary alcohols to their corresponding aldehydes. nih.govresearchgate.net An ADH could be used to convert cyclooctanemethanol to this compound with high selectivity, avoiding the common problem of over-oxidation to the carboxylic acid seen in many chemical methods. uva.nl

Carboxylic Acid Reductases (CARs): These enzymes perform the selective reduction of carboxylic acids directly to aldehydes, a transformation that is challenging to achieve with conventional chemical reagents. nih.govmdpi.com A potential biocatalytic route to this compound could therefore start from cyclooctanecarboxylic acid.

Enoate Reductases: In multi-step enzymatic cascades, these enzymes can selectively reduce C=C double bonds, enabling the synthesis of complex chiral aldehydes from unsaturated precursors. mdpi.com

The primary advantages of biocatalysis are its high chemo-, regio-, and stereoselectivity, which leads to purer products and eliminates the need for protecting groups and extensive purification steps. nih.govrsc.org While challenges such as enzyme stability and substrate scope remain, ongoing research in protein engineering and metabolic engineering is continuously expanding the toolkit of industrial biocatalysts. nih.govnih.gov

Table 2: Key Enzyme Classes for Potential Biocatalytic Synthesis of Aldehydes

| Enzyme Class | Reaction Catalyzed | Potential Application for this compound |

|---|---|---|

| Alcohol Dehydrogenase (ADH) | Primary Alcohol → Aldehyde | Oxidation of Cyclooctanemethanol nih.govresearchgate.net |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid → Aldehyde | Reduction of Cyclooctanecarboxylic acid nih.govmdpi.com |

| UbiD-type Decarboxylase + CAR | C-H activation + Carboxylation + Reduction | Synthesis from Pyrrole to Pyrrole-2-carbaldehyde (by analogy) mdpi.com |

Advanced Process Intensification (e.g., Membrane Separation) in Synthesis

Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies by redesigning and combining unit operations. ccdcindia.comenergy.gov Instead of traditional large-scale batch reactors, PI often employs technologies like continuous flow microreactors, which offer superior control over reaction parameters such as temperature, pressure, and mixing. frontiersin.org This precise control can lead to higher yields, improved safety, and reduced byproduct formation in the synthesis of this compound. sphinxsai.com

Separation and purification are critical steps in chemical manufacturing that are also targets for intensification. While membrane separation is a versatile technology for purification, its application must be tailored to the specific chemical system. mdpi.com For aldehyde purification, alternative advanced methods have also been developed. One such technique is a liquid-liquid extraction protocol using a reversible bisulfite addition reaction. nih.govjove.com In this process:

The crude reaction mixture containing the aldehyde is treated with an aqueous sodium bisulfite solution.

The aldehyde selectively forms a charged bisulfite adduct, which becomes water-soluble.

The water-soluble adduct is easily separated from uncharged organic impurities (like unreacted alcohol or byproducts) via extraction.

The purified aldehyde is then regenerated by basifying the aqueous solution, reversing the reaction. nih.gov

This method provides an efficient and simple alternative to column chromatography for purifying aldehydes. jove.com Looking forward, integrating such advanced separation techniques directly with continuous flow reactors could lead to highly streamlined and automated production systems for compounds like this compound.

常见问题

Q. What are the key physical and chemical properties of Cyclooctanecarbaldehyde that influence experimental design?

this compound (CAS 6688-11-5) has a molecular formula of C₉H₁₆O, a boiling point of 207.3°C, and a density of 0.944 g/cm³ . Its volatility (flash point: 67.2°C) necessitates controlled handling to prevent evaporation during reactions. Researchers should prioritize inert atmospheres (e.g., nitrogen) for high-temperature syntheses and use sealed systems to minimize oxidative degradation. The compound’s aldehyde group makes it prone to nucleophilic attacks, which should inform solvent selection (e.g., avoiding protic solvents in reduction reactions).

Q. What synthetic methodologies are most reliable for this compound production in academic settings?

A common approach involves the oxidation of cyclooctanol using pyridinium chlorochromate (PCC) in dichloromethane, followed by distillation under reduced pressure to isolate the aldehyde . Key considerations include:

- Purity control : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Workup : Neutralize excess oxidant with sodium bicarbonate to prevent side reactions.

- Validation : Compare the product’s refractive index (1.474) and GC-MS retention time with literature values .

Q. How should researchers characterize this compound to confirm structural identity and purity?

A multi-technique approach is essential:

- ¹H NMR : Look for the aldehyde proton signal at ~9.5–10 ppm and cycloalkane protons between 1.2–2.0 ppm.

- IR Spectroscopy : Confirm the aldehyde C=O stretch near 1720 cm⁻¹.

- GC-MS : Verify molecular ion peaks at m/z 140 (M⁺) and fragmentation patterns consistent with cyclooctane derivatives .

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C: 76.97%, H: 11.54%, O: 11.49%).

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

Design a factorial experiment to test:

- Thermal stability : Heat samples at 50–100°C for 24–72 hours under nitrogen, then quantify degradation via GC-MS.

- pH sensitivity : Expose the compound to buffered solutions (pH 3–10) and monitor aldehyde oxidation or hydration using ¹H NMR.

- Light sensitivity : Compare UV-Vis spectra before and after controlled UV exposure to detect photooxidation . Note: Use argon-purged vials for light-sensitive experiments to eliminate oxygen interference.

Q. What strategies resolve contradictions in literature data on this compound’s reactivity?

Contradictions often arise from impurities or unaccounted experimental variables. A systematic approach includes:

- Replication studies : Reproduce conflicting protocols (e.g., Grignard reactions) using rigorously purified starting materials.

- In-situ monitoring : Employ real-time FTIR or Raman spectroscopy to detect transient intermediates that may explain divergent outcomes.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies, identifying outliers linked to methodological flaws .

Q. How can reaction conditions for this compound be optimized in multi-step syntheses (e.g., asymmetric catalysis)?

Use a Design of Experiments (DoE) framework:

- Variables : Temperature, catalyst loading (e.g., chiral Lewis acids), and solvent polarity.

- Response metrics : Yield, enantiomeric excess (EE), and reaction time.

- Analysis : Fit data to a response surface model to identify optimal conditions. For example, a Box-Behnken design reduces the number of trials while maximizing data robustness . Validation: Cross-check results with computational methods (e.g., DFT calculations for transition-state energetics).

Methodological Guidance

- Literature Review : Adhere to PRISMA guidelines for systematic reviews, focusing on peer-reviewed journals and excluding non-validated sources (e.g., commercial databases) .

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .

- Reporting Standards : Follow the Beilstein Journal’s guidelines for experimental reproducibility, including full spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。